molecular formula C8H10N2O2 B3021489 2-(4-Hydrazinylphenyl)acetic acid CAS No. 29519-77-5

2-(4-Hydrazinylphenyl)acetic acid

Cat. No. B3021489
CAS RN: 29519-77-5
M. Wt: 166.18 g/mol
InChI Key: OLNQXLSMGCYOIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Hydrazinylphenyl)acetic acid, also known as 4-hydrazinobenzoic acid (HBA), is an organic compound that is widely used in various scientific research applications. It is a white crystalline solid that is soluble in water and polar organic solvents. HBA is known for its ability to form stable complexes with many metals, making it a valuable reagent for a variety of chemical reactions. HBA is also used in the synthesis of a number of organic compounds, including pharmaceuticals, dyes, and fragrances.

Scientific Research Applications

HBA has a wide range of scientific research applications. It is commonly used as a ligand in coordination chemistry, as a chelating agent in analytical chemistry, and as a reagent in organic synthesis. HBA is also used in the synthesis of a number of organic compounds, including pharmaceuticals, dyes, and fragrances. In addition, HBA is used as a catalyst in various reactions, such as the oxidation of alcohols and the reduction of aldehydes and ketones.

Advantages and Limitations for Lab Experiments

The use of HBA in lab experiments has a number of advantages. HBA is relatively inexpensive, easy to obtain, and easy to work with. In addition, it is soluble in water and polar organic solvents, making it a versatile reagent for a variety of chemical reactions. However, there are some limitations to the use of HBA in lab experiments. For example, HBA can be toxic in high concentrations, and it is not always compatible with other reagents or solvents.

Future Directions

There are a number of potential future directions for the use of HBA in scientific research. HBA could be used as a catalyst in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and fragrances. In addition, HBA could be used to develop new methods for the synthesis of metal complexes. Finally, HBA could be used to study the biochemical and physiological effects of small molecules on biological systems.

properties

IUPAC Name

2-(4-hydrazinylphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-10-7-3-1-6(2-4-7)5-8(11)12/h1-4,10H,5,9H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNQXLSMGCYOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50329293
Record name (4-Hydrazinylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29519-77-5
Record name (4-Hydrazinylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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